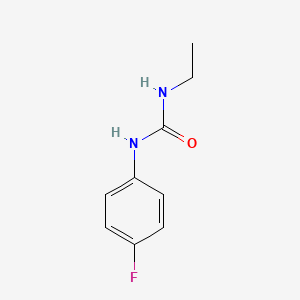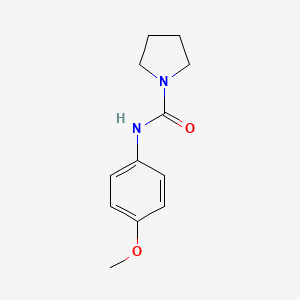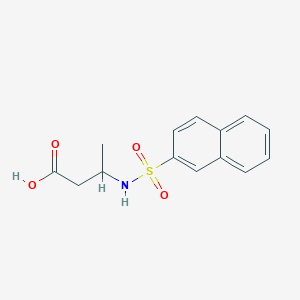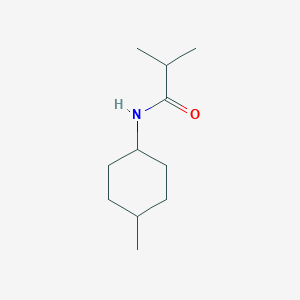
2-methyl-N-(4-methylcyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methylcyclohexyl)propanamide, also known as MMCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMCP is a cyclic amide that is synthesized through a multistep process, and its unique chemical structure makes it an ideal candidate for different applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylcyclohexyl)propanamide is not fully understood, but it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. 2-methyl-N-(4-methylcyclohexyl)propanamide also has analgesic properties, which may be due to its ability to inhibit the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects
2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to have neuroprotective effects. 2-methyl-N-(4-methylcyclohexyl)propanamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-(4-methylcyclohexyl)propanamide in lab experiments is its unique chemical structure, which makes it an ideal candidate for various applications. However, one limitation of using 2-methyl-N-(4-methylcyclohexyl)propanamide is its relatively complex synthesis process, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 2-methyl-N-(4-methylcyclohexyl)propanamide. One potential area of investigation is its potential as a drug delivery system. 2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to form stable inclusion complexes with cyclodextrins, which may make it an ideal carrier for drug delivery. Another potential area of investigation is its potential as a neuroprotective agent. 2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Finally, 2-methyl-N-(4-methylcyclohexyl)propanamide may also have potential applications in the field of material science, particularly in the development of new polymers and materials.
Synthesis Methods
The synthesis of 2-methyl-N-(4-methylcyclohexyl)propanamide involves a multistep process that begins with the reaction of 4-methylcyclohexanone with methylamine to form 4-methylcyclohexylamine. This intermediate product is then reacted with acetyl chloride to form N-acetyl-4-methylcyclohexylamine, which is further reacted with 2-methylpropanoyl chloride to form 2-methyl-N-(4-methylcyclohexyl)propanamide.
Scientific Research Applications
2-methyl-N-(4-methylcyclohexyl)propanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-methyl-N-(4-methylcyclohexyl)propanamide has been investigated for its potential as an analgesic and anti-inflammatory agent. It has also been studied for its potential as a drug delivery system due to its ability to form stable inclusion complexes with cyclodextrins.
properties
IUPAC Name |
2-methyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)11(13)12-10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSBQYTQQEPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylcyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

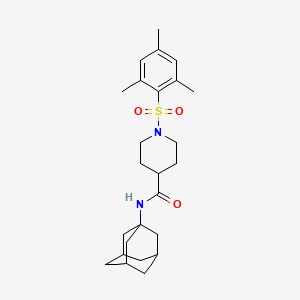
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)



![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)



